Cas no 42872-74-2 (3-Bromo-4-methylbenzonitrile)

3-Bromo-4-methylbenzonitrile is a brominated aromatic nitrile compound with the molecular formula C₈H₆BrN. This intermediate is characterized by its reactive benzonitrile core and bromine substituent, making it valuable in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations. The methyl group at the 4-position enhances steric and electronic modulation, facilitating selective functionalization. Its crystalline solid form and high purity (>97%) ensure consistent performance in pharmaceutical and agrochemical applications. The compound’s stability under standard conditions and compatibility with various reagents make it a versatile building block for constructing complex heterocycles or fine-tuning molecular structures in medicinal chemistry.
3-Bromo-4-methylbenzonitrile structure
3-Bromo-4-methylbenzonitrile structure
Product Name:3-Bromo-4-methylbenzonitrile
CAS No:42872-74-2
MF:C8H6BrN
MW:196.043941020966
MDL:MFCD06797818
CID:55621
PubChem ID:14004840
Update Time:2025-05-20

3-Bromo-4-methylbenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-4-methylbenzonitrile
    • Benzonitrile, 3-bromo-4-methyl-
    • 2-Bromo-4-cyanotoluene
    • 3-Brom-4-methyl-benzonitril
    • 3-bromo-4-methylbenzenecarbonitrile
    • 3-bromo-4-methyl-benzonitrile
    • 3-bromo-4-tolunitrile
    • 3-Bromo-p-tolunitrile
    • 3-Brom-p-toluylsaeure-nitril
    • 4-METHYL-3-BROMOBENZONITRILE
    • p-Tolunitrile,3-bromo- (6CI)
    • Z1255458213
    • AKOS005255307
    • EN300-111680
    • STR08064
    • SY013763
    • DTXSID70554101
    • PS-8275
    • 3-Bromo-4-methylbenzonitrile, 97%
    • Benzonitrile,3-bromo-4-methyl-
    • AM20060961
    • VXUMRYMTYKDWMO-UHFFFAOYSA-N
    • SCHEMBL1233203
    • AB29736
    • MFCD06797818
    • J-511940
    • Bromo - p - tolunitrile
    • 2-bromo-4-cyano-toluene
    • AC-5481
    • CS-W003347
    • bromo-p-toluonitrile
    • FT-0648027
    • bromo-p-tolunitrile
    • 42872-74-2
    • bromo p tolunitrile
    • MDL: MFCD06797818
    • Inchi: 1S/C8H6BrN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,1H3
    • InChI Key: VXUMRYMTYKDWMO-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C#N)C=CC=1C

Computed Properties

  • Exact Mass: 194.96800
  • Monoisotopic Mass: 194.96836g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.7
  • Topological Polar Surface Area: 23.8Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.517
  • Melting Point: 41-45 °C (lit.)
  • Boiling Point: 259℃ at 760 mmHg
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • Refractive Index: 1.591
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 23.79000
  • LogP: 2.62918
  • Solubility: Not determined

3-Bromo-4-methylbenzonitrile Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302,H312,H332
  • Warning Statement: P280
  • Hazardous Material transportation number:UN3439
  • WGK Germany:3
  • Hazard Category Code: 20/21/22
  • Safety Instruction: S36
  • Hazardous Material Identification: Xn
  • Risk Phrases:R20/21/22
  • Packing Group:III
  • Safety Term:6.1
  • HazardClass:6.1
  • PackingGroup:III
  • Storage Condition:Store at room temperature

3-Bromo-4-methylbenzonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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3-Bromo-4-methylbenzonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:42872-74-2)3-Bromo-4-methylbenzonitrile
Order Number:A1689
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):161.0
Email:sales@amadischem.com

3-Bromo-4-methylbenzonitrile Related Literature

Additional information on 3-Bromo-4-methylbenzonitrile

Professional Introduction to 3-Bromo-4-methylbenzonitrile (CAS No. 42872-74-2)

3-Bromo-4-methylbenzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 42872-74-2, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, featuring a bromine substituent at the 3-position and a methyl group at the 4-position of a benzonitrile core, has garnered considerable attention due to its versatile reactivity and utility in constructing complex molecular architectures.

The structural motif of 3-bromo-4-methylbenzonitrile makes it a valuable building block for the synthesis of various pharmacologically active agents. The presence of both a halogen (bromine) and a nitrile group allows for diverse functionalization pathways, including cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations. These characteristics are particularly advantageous in drug discovery programs where modular construction and late-stage functionalization are preferred strategies.

In recent years, 3-bromo-4-methylbenzonitrile has been employed in the development of novel therapeutic agents targeting a range of diseases. For instance, studies have demonstrated its role in synthesizing derivatives with potential antimicrobial and anti-inflammatory properties. The benzonitrile scaffold is well-documented for its biological activity, often serving as a pharmacophore in medicinal chemistry. By incorporating halogenated aromatic systems, researchers can fine-tune the physicochemical properties and metabolic stability of these compounds, enhancing their efficacy.

One notable application of 3-bromo-4-methylbenzonitrile is in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory disorders. The bromine atom facilitates palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups at specific positions. This modularity allows for the rapid assembly of libraries of compounds that can be screened for biological activity. Furthermore, the nitrile group can be further functionalized into amides or carboxylic acids, expanding the scope of derivatives that can be generated.

Advances in synthetic methodologies have also highlighted the utility of 3-bromo-4-methylbenzonitrile in constructing heterocyclic frameworks. For example, it has been used to prepare substituted pyridines and quinolines through cyclization reactions. These heterocycles are prevalent in medicinal chemistry due to their diverse biological activities. The ability to introduce substituents at strategic positions on the aromatic ring allows for tuning interactions with biological targets, such as enzymes or receptors.

The pharmaceutical industry has leveraged 3-bromo-4-methylbenzonitrile in the development of next-generation therapeutics. Researchers have utilized its reactivity to create compounds with improved pharmacokinetic profiles, including enhanced solubility and bioavailability. Additionally, computational modeling studies have been conducted to predict how modifications at the 3- and 4-positions influence binding affinity to biological targets. These insights have guided the optimization process toward more potent and selective drug candidates.

Industrial-scale production of 3-bromo-4-methylbenzonitrile has been optimized to meet the demands of pharmaceutical manufacturers. Efficient synthetic routes have been developed that minimize waste and improve yield, aligning with green chemistry principles. Such advancements ensure that this intermediate remains accessible for research and development efforts without compromising environmental sustainability.

Future directions in the study of 3-bromo-4-methylbenzonitrile may explore its applications in other therapeutic areas, such as neurodegenerative diseases and infectious disorders. The growing emphasis on personalized medicine also presents opportunities for tailoring derivatives based on individual patient profiles. By integrating structural biology data with synthetic chemistry expertise, researchers can design molecules that exhibit high specificity and minimal off-target effects.

In conclusion, 3-bromo-4-methylbenzonitrile (CAS No. 42872-74-2) is a cornerstone intermediate in modern drug discovery. Its unique structural features enable diverse synthetic transformations, making it indispensable for constructing complex molecular entities with therapeutic potential. As research continues to uncover new applications and refine synthetic methodologies, this compound will undoubtedly remain a key player in pharmaceutical innovation.

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Amadis Chemical Company Limited
(CAS:42872-74-2)3-Bromo-4-methylbenzonitrile
A1689
Purity:99%
Quantity:500g
Price ($):161.0
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